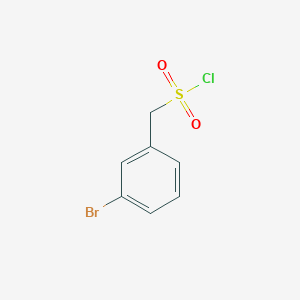

4-Bromo-5-chloro-2-fluorotoluene

Descripción general

Descripción

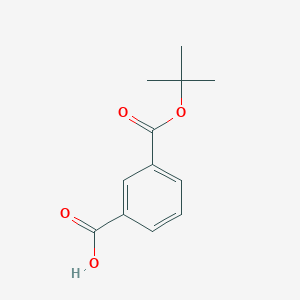

4-Bromo-5-chloro-2-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of bromine, chlorine, and fluorine atoms on the toluene ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 4-Bromo-2-chlorotoluene, a closely related compound, has been achieved through a multi-step process starting from 4-bromo-2-nitrotoluene. The nitro group is reduced to an amine, followed by diazotization and a Sandmeyer reaction, with an overall yield of 68%. An improvement in this method involves the addition of cuprous chloride before sodium nitrite, which may be applicable to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of 2-bromo-4-chlorotoluene has been investigated using vibrational spectroscopic techniques, including FT-IR and FT-Raman. Theoretical calculations using density functional methods have provided optimized geometrical structures, vibrational frequencies, and force constants that are in good agreement with experimental data. These methods could be applied to this compound to gain insights into its molecular structure .

Chemical Reactions Analysis

The reactivity of halogenated toluenes has been explored in various studies. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide, a compound with similar halogen substitution, has been used as a diene in Diels-Alder reactions, demonstrating high regioselectivity and yielding good amounts of chlorofluoroaromatics . This suggests that this compound could also participate in such cycloaddition reactions, potentially leading to a variety of substituted aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated toluenes have been characterized through various analytical techniques. The electronic absorption spectra of related compounds, such as 2-Fluoro-4-bromo and 4-Fluoro-2-bromo toluenes, have been studied in the ultraviolet region, revealing information about their electronic transitions and providing a basis for understanding the photophysical properties of this compound . Additionally, the influence of the halogen atoms on the geometry and vibrational modes of the benzene ring has been discussed, which is relevant for understanding the reactivity and stability of the compound .

Aplicaciones Científicas De Investigación

Molecular Structure and Internal Rotation Studies

4-Bromo-5-chloro-2-fluorotoluene has been utilized in studies focusing on molecular structure and internal rotation. A notable example is the study of 2-chloro-4-fluorotoluene, which involved molecular jet Fourier transform microwave spectroscopy and quantum chemistry. This research highlighted the internal rotation of the methyl group and the hyperfine effects originating from chlorine nuclear quadrupole moment coupling. The study provided valuable insights into the molecular structure and the dynamics of internal rotation in halogen-substituted toluenes (Nair et al., 2020).

Structural Investigations in Chemistry

This compound is significant in structural investigations and synthesis in chemistry. Research on 4-halo-1,2,3,5-dithiadiazolyl radicals, including the chloro derivative, revealed the shortest intradimer S···S contacts among 1,2,3,5-dithiadiazolyl dimers. These findings are instrumental in understanding molecular interactions and structural properties of halogenated compounds (Knapp et al., 2005).

Advanced Material Synthesis

The compound is also utilized in the synthesis of advanced materials. For instance, halogen-containing benzenes, including fluorotoluene derivatives, have been used to form stable benzenium ions in HF-SbF5, providing well-resolved PMR spectra and aiding in the determination of their structures. Such research is pivotal for the development of new materials and understanding their properties (Brouwer, 2010).

Chemical Synthesis and Reaction Studies

Additionally, this compound is involved in various chemical synthesis and reaction studies. For example, its derivatives have been used to explore reaction mechanisms, such as the synthesis of 2-Bromo-6-Fluorotoluene, which serves as an important medical intermediate (Jiang-he, 2010). Similarly, the synthesis of 4-Fluoro-3-phenoxytoluene through Ullmann coupling reaction indicates its utility in organic synthesis and chemical reaction studies (Wenxian et al., 2004).

Safety and Hazards

Safety data sheets indicate that “4-Bromo-5-chloro-2-fluorotoluene” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

Several papers have been published on the topic of “this compound” and related compounds. These papers discuss topics such as the synthesis of the compound, its use in various reactions, and its physical and chemical properties .

Mecanismo De Acción

Target of Action

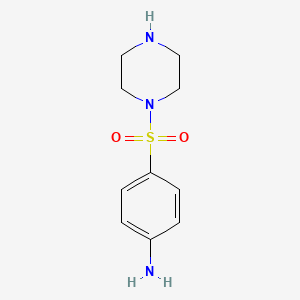

Compounds of similar structure have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagent .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-5-chloro-2-fluorotoluene would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs when the organoboron reagent transfers the organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

In the context of the suzuki–miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond . This can lead to the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent used in the reaction can also impact the overall reaction outcome .

Propiedades

IUPAC Name |

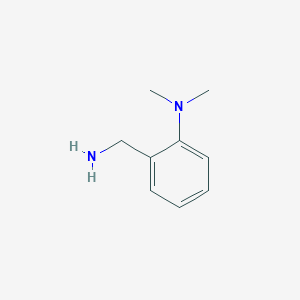

1-bromo-2-chloro-5-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCFZSZRHRVSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378326 | |

| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201849-17-4 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)